Cas no 65355-36-4 ([1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)-)
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)-
- [trans(trans)]-4'-pentyl[1,1'-bicyclohexyl]-4-carbonitrile
- ethyl 4-propan-2-ylpiperazine-1-carboxylate,hydrochloride
- 1-Carbethoxy-4-isopropylpiperazine hydrochloride
- 1-Piperazinecarboxylic acid,4-isopropyl-,ethyl ester,hydrochloride
- 4-cyano-4'-pentyl-1,1'-bicyclohexyl
- 4-n-Pentyl-4'-cyano-trans 1,1'-bicyclohexane
- 4-n-pentyl-trans,trans-bicyclohexyl-4'-carbonitrile
- 4-pentyl-trans,trans-bicyclohexyl-4'-carbonitrile
- trans,trans-4-n-Pentylcycohexylcyclohexan-4'-carbonitril
- trans,trans-4'-pentylbicyclohexyl-4-carbonitrile
- trans-n-pentyl-bicyclohexyl-cyano
- SCHEMBL10702287
- trans-4-(trans-4-n-pentylcyclohexyl)-cyclohexylcarbonitrile
- [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-
- SCHEMBL4653169
- 4'-pentyl-1,1'-bi(cyclohexyl)-4-carbonitrile
- SCHEMBL9759294
- 4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile
- AKOS005394989
- BS-49175
- (trans(trans))-4'-Pentyl(1,1'-bicyclohexyl)-4-carbonitrile
- DTXSID6070306
- (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
- 65355-36-4
- (1,1'-Bicyclohexyl)-4-carbonitrile, 4'-pentyl-, (trans,trans)-
- SCHEMBL9471788
- F71551
- NS00035864
- trans-4-n-Pentyl-trans-dicyclohexyl-4'-carbonitrile
- EINECS 265-713-3
- HWMHRQOJZXBQBL-UHFFFAOYSA-N
- STK091958
- (1R,1'S,4R,4'R)-4'-PENTYL-[1,1'-BI(CYCLOHEXANE)]-4-CARBONITRILE
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- MDL: MFCD34601677
- Inchi: 1S/C18H31N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-13H2,1H3
- InChI Key: HWMHRQOJZXBQBL-UHFFFAOYSA-N
- SMILES: N#CC1CCC(CC1)C1CCC(CCCCC)CC1
Computed Properties
- Exact Mass: 236.12900
- Monoisotopic Mass: 261.24565
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 6.9
Experimental Properties
- Density: 0.92
- Boiling Point: 383°C at 760 mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.484
- PSA: 32.78000
- LogP: 1.84670
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1404101-1g |
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carbonitrile |
65355-36-4 | 98% | 1g |
$40.0 | 2025-04-18 | |
| Ambeed | A1404101-5g |
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carbonitrile |
65355-36-4 | 98% | 5g |
$132.0 | 2025-04-18 | |
| Ambeed | A1404101-25g |
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-carbonitrile |
65355-36-4 | 98% | 25g |
$459.0 | 2025-04-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143017-5g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- |
65355-36-4 | 98% | 5g |
¥636 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143017-1g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- |
65355-36-4 | 98% | 1g |
¥183 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143017-25g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- |
65355-36-4 | 98% | 25g |
¥2222 | 2023-09-08 | |
| AstaTech | F71551-1/G |
(TRANS,TRANS)-4'-PENTYL-[1,1'-BI(CYCLOHEXANE)]-4-CARBONITRILE |
65355-36-4 | 95% | 1g |
$74 | 2023-09-18 | |
| AstaTech | F71551-5/G |
(TRANS,TRANS)-4'-PENTYL-[1,1'-BI(CYCLOHEXANE)]-4-CARBONITRILE |
65355-36-4 | 95% | 5g |
$163 | 2023-09-18 | |
| AstaTech | F71551-25/G |
(TRANS,TRANS)-4'-PENTYL-[1,1'-BI(CYCLOHEXANE)]-4-CARBONITRILE |
65355-36-4 | 95% | 25g |
$490 | 2023-09-18 | |
| 1PlusChem | 1P00F893-1g |
[trans(trans)]-4'-pentyl[1,1'-bicyclohexyl]-4-carbonitrile |
65355-36-4 | 98% | 1g |
$35.00 | 2024-04-22 |
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- Suppliers
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)-
Professional Introduction to [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- (CAS No. 65355-36-4)
[1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)-, identified by its CAS number 65355-36-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by their bicyclic structure and functional groups that make them valuable intermediates in synthetic chemistry and drug development.
The molecular structure of this compound features two cyclohexane rings connected by a carbon-nitro group at the 4-position of each ring. The presence of the nitrile group (-CN) introduces a polar region to the molecule, enhancing its reactivity and making it a potential candidate for various chemical transformations. Additionally, the (trans,trans) configuration of the double bonds in the molecule contributes to its unique stereochemical properties, which can influence its biological activity and interaction with biological targets.
In recent years, there has been growing interest in developing novel compounds with complex cyclic structures for pharmaceutical applications. The bicyclohexyl moiety in [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- has been explored for its potential role in creating molecules with enhanced binding affinity and selectivity. This compound serves as a valuable building block for synthesizing more intricate molecules that could be used in the treatment of various diseases.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its structural features to design molecules that interact with specific biological pathways. For instance, the nitrile group can be converted into other functional groups such as amides or carboxylic acids, which are common motifs in drug molecules. The trans configuration of the double bonds may also contribute to improved solubility and metabolic stability, making it an attractive candidate for further development.
Recent studies have highlighted the importance of stereochemistry in drug design. The (trans,trans) configuration in [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- ensures that the molecule has a specific three-dimensional arrangement that can be crucial for its interaction with biological targets. This stereochemical precision can lead to higher efficacy and fewer side effects compared to less optimized molecules. The compound's potential as a scaffold for drug discovery has been recognized by several research groups working on developing new therapeutic agents.
The synthesis of [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the nitrile group and the formation of the bicyclic structure are critical steps that must be carefully controlled. Advances in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales, facilitating its use in research and development programs.
Another area where this compound has shown promise is in materials science. The unique structural features of [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- make it a suitable candidate for developing novel polymers or functional materials. Researchers have explored its potential use in creating materials with specific optical or electronic properties. These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
The future prospects for [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- are promising as more research is conducted into its properties and potential applications. As synthetic chemistry continues to evolve, new methods for producing and modifying this compound will emerge, further expanding its utility. Additionally, collaborations between academia and industry are likely to drive innovation in using this compound as a starting point for developing new drugs or materials.
In conclusion, [1,1'-Bicyclohexyl]-4-carbonitrile,4'-pentyl-, (trans,trans)- (CAS No. 65355-36-4) is a versatile organic compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials. As more studies are conducted on this compound,its importance is expected to grow,making it an essential component of future chemical research endeavors.
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